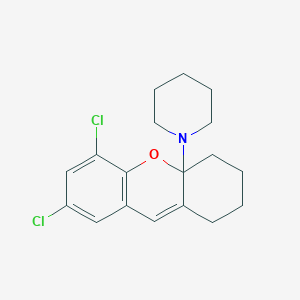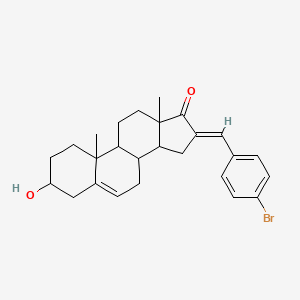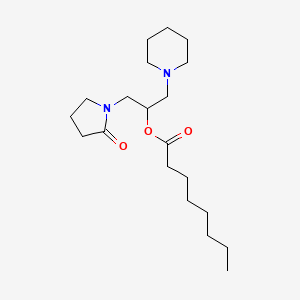![molecular formula C21H17N3OS B15036728 (5Z)-5-[(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B15036728.png)
(5Z)-5-[(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)methylidene]-2-thioxoimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-[(2-METHYL-1,5-DIPHENYL-1H-PYRROL-3-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a pyrrole ring, a methylene bridge, and an imidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(2-METHYL-1,5-DIPHENYL-1H-PYRROL-3-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-1,5-diphenyl-1H-pyrrole-3-carbaldehyde with thiourea under acidic conditions to form the imidazolidinone ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(2-METHYL-1,5-DIPHENYL-1H-PYRROL-3-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, which may reduce the imidazolidinone ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the methylene bridge or the pyrrole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazolidinone derivatives.
Substitution: Alkylated or acylated pyrrole derivatives.
Scientific Research Applications
(5Z)-5-[(2-METHYL-1,5-DIPHENYL-1H-PYRROL-3-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-[(2-METHYL-1,5-DIPHENYL-1H-PYRROL-3-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymerization processes.
2,2′-Bipyridyl: A bidentate ligand commonly used in coordination chemistry.
Allylamine: An unsaturated amine used in the synthesis of various organic compounds.
Uniqueness
(5Z)-5-[(2-METHYL-1,5-DIPHENYL-1H-PYRROL-3-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is unique due to its combination of a pyrrole ring and an imidazolidinone core, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C21H17N3OS |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
(5Z)-5-[(2-methyl-1,5-diphenylpyrrol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C21H17N3OS/c1-14-16(12-18-20(25)23-21(26)22-18)13-19(15-8-4-2-5-9-15)24(14)17-10-6-3-7-11-17/h2-13H,1H3,(H2,22,23,25,26)/b18-12- |
InChI Key |
MYGUIPPBGCQTES-PDGQHHTCSA-N |
Isomeric SMILES |
CC1=C(C=C(N1C2=CC=CC=C2)C3=CC=CC=C3)/C=C\4/C(=O)NC(=S)N4 |
Canonical SMILES |
CC1=C(C=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C=C4C(=O)NC(=S)N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one](/img/structure/B15036672.png)
![(2E)-N-[8-(dimethylamino)octyl]-2-(hydroxyimino)acetamide](/img/structure/B15036674.png)
![(2E)-3-[4-(benzyloxy)phenyl]-2-cyano-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B15036682.png)

![2-(4-{2-[(4-Methylphenyl)sulfanyl]ethoxy}phenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B15036691.png)
![5-carbamoyl-2-[(E)-(hydroxyimino)methyl]-1-methylpyridinium](/img/structure/B15036699.png)
![3-[(3,4-Dichlorobenzyl)sulfanyl]-1-(morpholin-4-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B15036702.png)
![2-methoxy-4-[(Z)-(8-methyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl propanoate](/img/structure/B15036709.png)

![4-[5,7-Dichloro-2-(cyclohexylidenemethyl)-1-benzofuran-3-yl]morpholine](/img/structure/B15036723.png)
![Ethyl 1-{[2,4,6-tri(propan-2-yl)phenyl]sulfonyl}piperidine-4-carboxylate](/img/structure/B15036732.png)

![2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B15036746.png)
